molecular formula C8H8O4 B13836560 Dimethyl hex-2-en-4-ynedioate CAS No. 54299-80-8

Dimethyl hex-2-en-4-ynedioate

Cat. No.: B13836560
CAS No.: 54299-80-8
M. Wt: 168.15 g/mol
InChI Key: UNECWDPVPISMJL-UHFFFAOYSA-N
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Description

Dimethyl hex-2-en-4-ynedioate is an organic compound characterized by its unique structure, which includes both alkyne and ester functional groups. This compound is known for its versatility in organic synthesis, particularly in the formation of α,β-dehydroamino acid derivatives through nucleophilic addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl hex-2-en-4-ynedioate can be synthesized through the base-catalyzed dimerization of alkyl propiolate under mild conditions . The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the formation of the desired product in nearly quantitative yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the base-catalyzed dimerization approach is scalable and can be adapted for larger-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Mechanism of Action

The mechanism of action of dimethyl hex-2-en-4-ynedioate primarily involves nucleophilic addition reactions. The compound’s electron-deficient alkyne moiety makes it highly reactive towards nucleophiles. In α-Michael addition reactions, the nucleophile attacks the α-carbon of the activated olefinic compound, leading to the formation of α,β-dehydroamino acid derivatives . The presence of electron-withdrawing ester groups enhances the compound’s reactivity and regioselectivity .

Properties

CAS No.

54299-80-8

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

dimethyl hex-2-en-4-ynedioate

InChI

InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3

InChI Key

UNECWDPVPISMJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC#CC(=O)OC

Origin of Product

United States

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